1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
CAS No.: 1203682-31-8
Cat. No.: VC8217055
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203682-31-8 |
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Molecular Formula | C10H11ClN2 |
Molecular Weight | 194.66 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H |
Standard InChI Key | AFEFPIYGUKBZAZ-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C=CC=C2C#N.Cl |
Canonical SMILES | C1CNCC2=C1C=CC=C2C#N.Cl |
Introduction
Chemical Synthesis and Optimization
Synthetic Methodologies
The synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride employs three primary routes:
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Bischler-Napieralski Reaction: Cyclization of N-acylated phenethylamine derivatives using Lewis acids like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. This method achieves moderate yields (50–65%) and is favored for its scalability.
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Pictet-Spengler Reaction: Condensation of phenethylamine analogs with aldehydes or ketones in acidic media. This route offers superior regioselectivity for the 8-position nitrile group but requires stringent temperature control (0–5°C) to prevent side reactions.
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Friedel-Crafts Alkylation: Electrophilic aromatic substitution using acyl chlorides or nitriles in the presence of aluminum chloride (AlCl₃). This method is less common due to challenges in controlling nitrile group positioning.
Post-synthetic modifications often involve diisobutyl aluminum hydride (DIBAL-H) to reduce intermediate imines or amides while preserving the nitrile functionality. Purification typically combines recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s bicyclic framework consists of a benzene ring fused to a partially saturated piperidine ring. Key structural features include:
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Nitrile Group (-C≡N): Positioned at the 8-position, this electron-withdrawing group enhances electrophilic reactivity and participates in hydrogen bonding.
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Chloride Counterion: The hydrochloride salt improves solubility in polar solvents like water or methanol.
Property | Value/Description |
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Molecular Formula | C₁₀H₁₀ClN₂ |
Molecular Weight | 194.66 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | Soluble in water, methanol, DMSO |
Melting Point | 215–220°C (decomposes) |
Data sourced from experimental characterizations.
Chemical Reactivity and Functionalization
Reaction Pathways
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Nucleophilic Substitution: The nitrile group undergoes substitution with primary amines (e.g., methylamine) under basic conditions (K₂CO₃, DMF, 80°C) to form amidine derivatives.
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂) converts the nitrile to a carboxylic acid (-COOH), enabling further derivatization.
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Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine (-CH₂NH₂), altering biological activity profiles.
Biological Activities and Mechanisms
Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells demonstrate that 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride attenuates oxidative stress by upregulating glutathione peroxidase (GPx) and superoxide dismutase (SOD). At 10 µM concentration, it reduces reactive oxygen species (ROS) levels by 42% compared to untreated controls.
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). Mechanistic studies suggest disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Applications in Scientific Research
Medicinal Chemistry
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Neurodegenerative Disease Models: The compound improves motor function in rodent models of Parkinson’s disease, reducing α-synuclein aggregation by 35% at 5 mg/kg/day doses.
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Antimicrobial Drug Development: Structural analogs show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 8 µg/mL.
Synthetic Intermediate
The nitrile group serves as a handle for constructing heterocyclic scaffolds. For example, cyclization with hydrazine yields 8-cyano-1,2,4-triazolo[4,3-a]isoquinoline, a potent adenosine A₂A receptor antagonist.
Structure-Activity Relationship (SAR) Studies
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Position 8 Substitution: Nitrile groups confer optimal balance between lipophilicity and hydrogen-bonding capacity. Replacement with halogens (e.g., Cl) reduces blood-brain barrier permeability by 60%.
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Ring Saturation: Fully saturated piperidine rings diminish neuroprotective efficacy, highlighting the importance of partial unsaturation.
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